tert-Butyl (2-(2-chloroethoxy)ethyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of tert-butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(2-chloroethoxy)ethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate: This compound is similar in structure but lacks the N-methyl group.
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-ethylcarbamate: This compound has an ethyl group instead of a methyl group.
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-propylcarbamate: This compound has a propyl group instead of a methyl group.
Properties
Molecular Formula |
C10H20ClNO3 |
---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H20ClNO3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8H2,1-4H3 |
InChI Key |
IFTVFGANDMKMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.